(R)-2-Benzhydryloxirane
Overview
Description
®-2-Benzhydryloxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a benzhydryl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzhydryloxirane typically involves the epoxidation of ®-2-Benzhydryl alcohol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of ®-2-Benzhydryloxirane may involve the use of more efficient catalytic systems. For instance, the use of titanium-based catalysts in combination with hydroperoxides can provide a more sustainable and scalable approach to synthesizing this compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ®-2-Benzhydryloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Epoxides: From nucleophilic substitution reactions.
Scientific Research Applications
®-2-Benzhydryloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological oxidation processes.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ®-2-Benzhydryloxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the compound highly reactive, allowing it to undergo ring-opening reactions readily. The molecular targets include various nucleophiles, and the pathways involved are typically those that facilitate the ring-opening process, leading to the formation of more stable products.
Comparison with Similar Compounds
(S)-2-Benzhydryloxirane: The enantiomer of ®-2-Benzhydryloxirane, differing in the spatial arrangement of atoms.
Styrene Oxide: Another epoxide with a similar structure but lacking the benzhydryl group.
Phenyl Glycidyl Ether: Contains an oxirane ring and a phenyl group but differs in the substituent attached to the oxirane ring.
Uniqueness: ®-2-Benzhydryloxirane is unique due to its chiral nature and the presence of the benzhydryl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
Properties
IUPAC Name |
(2R)-2-benzhydryloxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZITUGLJWMLCF-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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